N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide typically involves the following steps:
Formation of the Isothiazolidinyl Intermediate: The isothiazolidinyl moiety can be synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.
Coupling with 2-Chlorobenzylamine: The intermediate is then coupled with 2-chlorobenzylamine under appropriate conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Formation of the Oxalamide: The final step involves the reaction of the coupled product with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The isothiazolidinyl moiety can be further oxidized to form sulfone derivatives.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide depends on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial enzymes or cell membranes, disrupting their function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorobenzyl)-N2-(5-methylphenyl)oxalamide: Lacks the isothiazolidinyl moiety.
N1-(2-methylbenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide: Has a methyl group instead of a chlorobenzyl group.
Uniqueness
The presence of both the chlorobenzyl group and the isothiazolidinyl moiety in N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide makes it unique compared to similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-13-7-8-15(23-9-4-10-28(23,26)27)11-17(13)22-19(25)18(24)21-12-14-5-2-3-6-16(14)20/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZQBPMDSRBNKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.